

Bentazone- $^{13}\text{C}_{10},^{15}\text{N}$ CAS number and molecular formula

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Compound of Interest

Compound Name: Bentazone- $^{13}\text{C}_{10},^{15}\text{N}$

Cat. No.: B12415607

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An In-depth Technical Guide to Bentazone- $^{13}\text{C}_{10},^{15}\text{N}$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bentazone, with a focus on the utility of its isotopically labeled form, Bentazone- $^{13}\text{C}_{10},^{15}\text{N}$, in research and analytical applications. This document details the compound's chemical properties, mechanism of action, metabolic pathways, and environmental fate, supported by experimental data and protocols.

Compound Identification and Properties

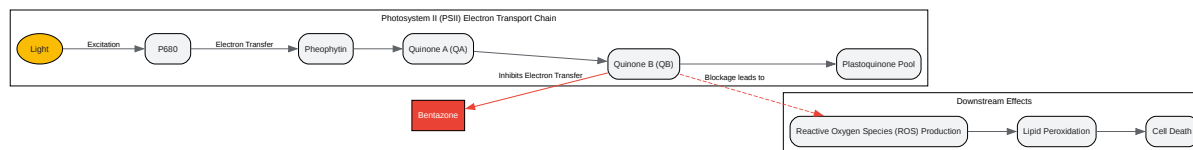
Bentazone- $^{13}\text{C}_{10},^{15}\text{N}$ is a stable isotope-labeled version of the herbicide Bentazone. While a specific CAS number for this isotopically labeled compound is not readily available, the parent compound, Bentazone, is identified by CAS number 25057-89-0[1][2][3]. The molecular formula for Bentazone- $^{13}\text{C}_{10},^{15}\text{N}$ is $^{13}\text{C}_{10}\text{H}_{12}\text{N}^{15}\text{NO}_3\text{S}$ [4]. This labeled form serves as an invaluable internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

Table 1: Physicochemical Properties of Bentazone

Property	Value	Reference
Molecular Formula (Bentazone)	$C_{10}H_{12}N_2O_3S$	
Molecular Formula (Bentazone- $^{13}C_{10},^{15}N$)	$^{13}C_{10}H_{12}N^{15}NO_3S$	
Molecular Weight (Bentazone)	240.28 g/mol	
Molecular Weight (Bentazone- $^{13}C_{10},^{15}N$)	251.20 g/mol	
CAS Number (Bentazone)	25057-89-0	
pKa	3.28 at 24°C	
Octanol/Water Partition Coefficient (log POW)	0.77 (pH 5), -0.46 (pH 7), -0.55 (pH 9)	
Water Solubility	>1000 g/L (pH ≥ 7, at 20°C)	

Mechanism of Action

Bentazone is a selective, post-emergence herbicide that functions by inhibiting photosynthesis. Its primary mode of action is the irreversible blockage of photosynthetic electron transport at photosystem II (PSII). Bentazone competes with plastoquinone for the QB binding site on the D1 protein of the PSII complex. This inhibition halts CO₂ assimilation, leading to the production of reactive oxygen species (ROS), subsequent lipid peroxidation, membrane damage, and ultimately, plant cell death.



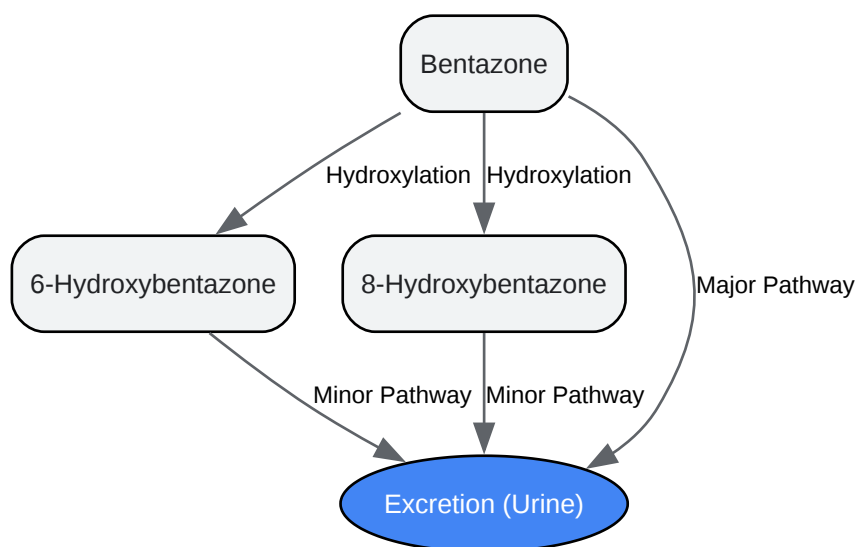
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Figure 1: Mechanism of action of Bentazone in inhibiting photosynthesis.

Metabolism

The metabolic fate of Bentazone has been studied in various organisms, including rats, rabbits, mice, and different plant species.

In animal models, Bentazone is poorly metabolized, with the parent compound being the primary substance excreted. The main metabolic pathway involves hydroxylation at the 6 or 8 position of the aromatic ring, forming 6-hydroxybentazone and 8-hydroxybentazone. These metabolites are found in small amounts, and no significant conjugation products have been detected in rats, rabbits, or mice.



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Figure 2: Simplified metabolic pathway of Bentazone in animals.

In tolerant plants, Bentazone is rapidly metabolized, which is the basis for its selectivity as an herbicide. The primary metabolic route is hydroxylation to 6-hydroxy-bentazone or 8-hydroxy-bentazone, followed by conjugation with glucose. These conjugated metabolites are then further processed and incorporated into natural plant components. In susceptible weeds, this metabolic detoxification is significantly slower or absent, leading to the accumulation of active Bentazone and subsequent phytotoxicity.

Environmental Fate

The environmental persistence and mobility of Bentazone are key factors in its ecological impact.

Table 2: Environmental Fate of Bentazone

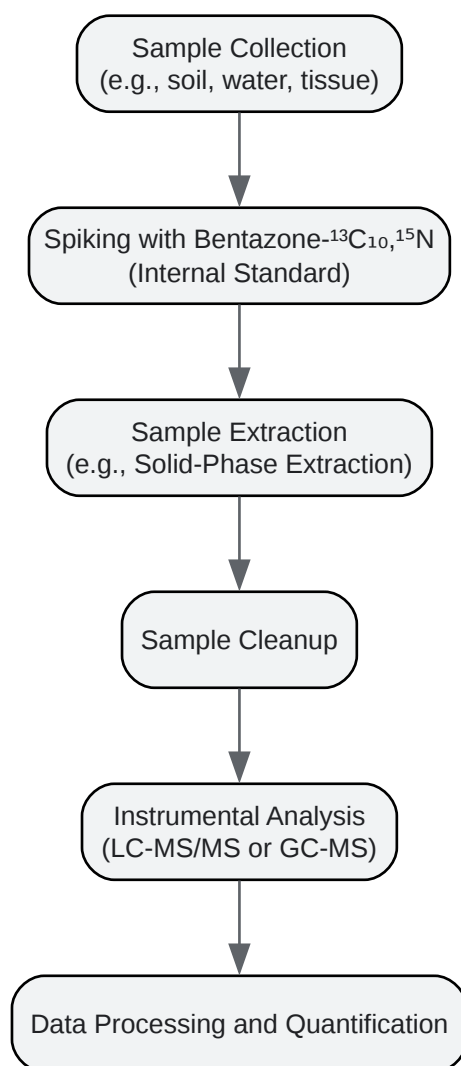
Parameter	Value	Conditions	Reference
Soil Half-life (DT ₅₀)	7-33 days	Field conditions	
Foliar Residue Half-life (DT ₅₀)	5.5 days		
Photolysis Half-life in Water	14-122 hours	pH dependent (pH 9 to 5)	
Soil Sorption Coefficient (K _{oc})	3-176 mL/g		
Bioconcentration Factor (BCF)	3.7-19		

Bentazone has a low persistence in soil, with a half-life generally less than three weeks. It is degraded by soil microbes and sunlight. Due to its high water solubility and low soil adsorption, Bentazone has the potential to leach into groundwater; however, its rapid degradation mitigates this risk to some extent.

Experimental Protocols

The use of Bentazone-¹³C₁₀,¹⁵N as an internal standard is crucial for the accurate quantification of Bentazone in complex matrices like soil, water, and biological tissues.

This workflow outlines the key steps in using Bentazone-¹³C₁₀,¹⁵N for quantitative analysis.



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Figure 3: Workflow for quantitative analysis of Bentazone.

A validated method for determining Bentazone residues in water involves the following steps:

- Sample Preparation: A 500-fold pre-concentration of the water sample is performed.
- Solid-Phase Extraction (SPE): The sample is passed through a C18 extraction tube to isolate Bentazone and its metabolites.
- Elution: The analytes are eluted from the SPE cartridge.
- High-Performance Liquid Chromatography (HPLC): The eluate is analyzed using a C18 column.

- Mobile Phase: Methanol-water (60:40, v/v) at pH 4.6.
- Flow Rate: 0.8 ml/min.
- Detection: UV detection at 230 nm.

For more sensitive and selective quantification, LC-MS/MS is often employed. An example of LC-MS/MS parameters for Bentazone analysis includes monitoring parent-daughter ion transitions, such as m/z 239 \rightarrow 132 (quantitative) and m/z 239 \rightarrow 197 (confirmatory). When using Bentazone- $^{13}\text{C}_{10}$, ^{15}N as an internal standard, its corresponding ion transitions would also be monitored.

To assess the degradation of Bentazone in soil, a laboratory incubation study can be conducted:

- Soil Treatment: Soil samples are treated with ^{14}C -labeled Bentazone to trace its fate.
- Incubation: The treated soil is incubated under controlled conditions (e.g., 25°C, 33% moisture content).
- CO_2 Trapping: Evolved $^{14}\text{CO}_2$ is trapped in a NaOH solution to measure mineralization.
- Extraction: At various time points, soil samples are extracted to determine the concentration of Bentazone and its metabolites.
- Analysis: Extracts are analyzed by methods such as HPLC or Thin Layer Chromatography (TLC) to quantify the parent compound and degradation products.

Conclusion

Bentazone- $^{13}\text{C}_{10}$, ^{15}N is a critical tool for researchers and scientists studying the herbicide Bentazone. Its use as an internal standard enables accurate and precise quantification in various environmental and biological matrices. Understanding the mechanism of action, metabolism, and environmental fate of Bentazone, as outlined in this guide, is essential for assessing its efficacy, selectivity, and ecological impact. The provided protocols and data serve as a valuable resource for designing and conducting further research in this area.

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